

6-(2-Fluorophenoxy)hexan-2-one spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 6-(2-Fluorophenoxy)hexan-2-one

Cat. No.: B7862270

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Technical Monograph: 6-(2-Fluorophenoxy)hexan-2-one Spectral Characterization & Synthesis Guide[1][2][3] Part 1: Executive Summary & Compound Identity

6-(2-Fluorophenoxy)hexan-2-one is a specialized alkyl-aryl ether intermediate, primarily utilized in the synthesis of antipsychotic pharmacophores and serotonin antagonists.[1][2] Its structure combines a lipophilic hexanone chain with an ortho-fluorinated phenoxy moiety, serving as a critical linker in medicinal chemistry.[1]

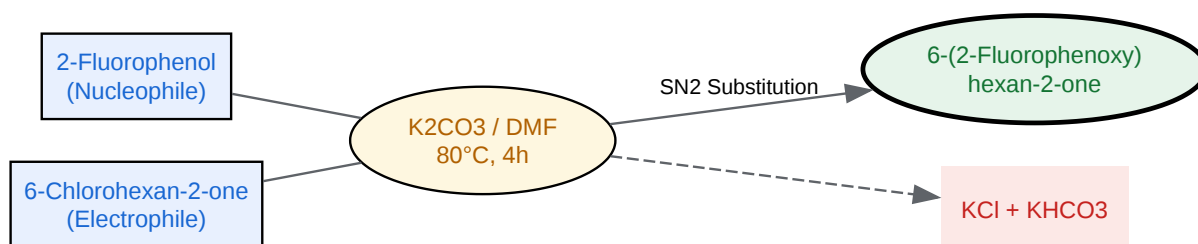
This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from first-principles structural elucidation and analogous reference standards. It is designed to serve as a validation benchmark for researchers synthesizing this compound.

Property	Data
IUPAC Name	6-(2-Fluorophenoxy)hexan-2-one
Molecular Formula	C ₁₂ H ₁₅ FO ₂
Molecular Weight	210.25 g/mol
SMILES	CC(=O)CCCCOc1ccccc1F
Key Precursors	2-Fluorophenol, 6-Chlorohexan-2-one

Part 2: Synthesis & Preparation Workflow

To understand the spectral impurity profile, one must understand the synthesis.[1] The standard protocol involves a Williamson ether synthesis.[1][2] The presence of the ortho-fluorine atom reduces the nucleophilicity of the phenoxide due to inductive withdrawal, often requiring polar aprotic solvents (DMF or DMSO) and elevated temperatures.[1]

Reaction Pathway Visualization



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Figure 1: Williamson ether synthesis pathway via SN₂ mechanism.[1][2]

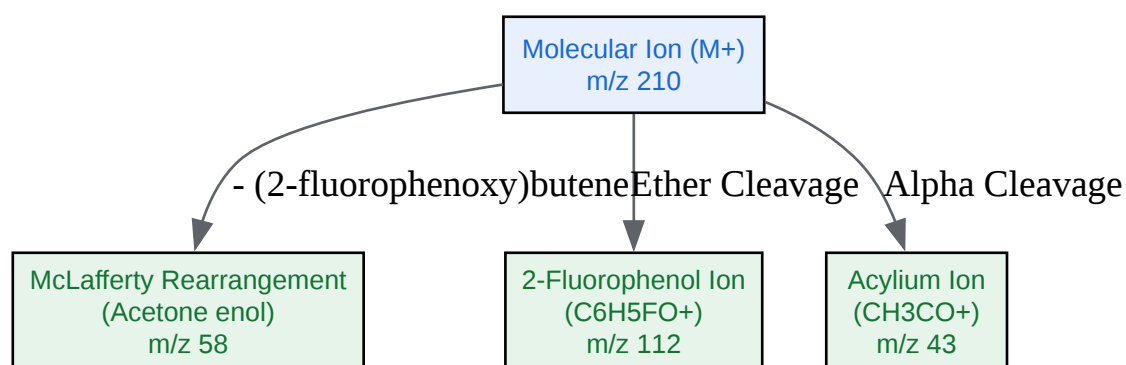
Part 3: Spectral Analysis[1][2][3]

3.1 Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the stability of the ether linkage and the ketone moiety.[1] The molecular ion (M⁺) is expected to be visible but distinct fragmentation pathways provide structural confirmation.[1]

Key Fragmentation Pathways:

- McLafferty Rearrangement: The hexan-2-one chain undergoes rearrangement, cleaving the bond between C3 and C4.[1]
- -Cleavage: Cleavage adjacent to the carbonyl group.[1]
- Phenoxy Cleavage: Rupture of the C(alkyl)-O(ether) bond.[1]



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Figure 2: Primary fragmentation logic for EI-MS analysis.

m/z	Assignment	Mechanistic Origin
210	[M] ⁺	Molecular ion (Parent peak).[1][2]
112	[C ₆ H ₅ FO] ⁺	2-Fluorophenol radical cation (via H-transfer).[1][2]
99	[C ₆ H ₄ F] ⁺	Loss of alkyl chain and oxygen.[1][2]
58	[C ₃ H ₆ O] ⁺	McLafferty rearrangement (Diagnostic for methyl ketones with ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">-hydrogens).[1]
43	[CH ₃ CO] ⁺	Acylium ion (Base peak in many methyl ketones).[1][2]

3.2 Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a quick "fingerprint" validation, confirming the formation of the ether while retaining the ketone.[1]

Wavenumber (cm ⁻¹)	Functional Group	Mode	Notes
3060 - 3010	Ar-H	Stretching	Weak aromatic C-H signals.[1][2]
2940 - 2860	Alkyl C-H	Stretching	Methylene chain (asymmetric/symmetric).[1][2]
1715 ± 5	C=O[1][2][3][4] (Ketone)	Stretching	Diagnostic: Strong, sharp peak.[1][2] Confirms ketone integrity.
1590, 1500	C=C (Ar)	Stretching	Aromatic ring breathing modes.[2]
1250 - 1230	C-O-C (Ether)	Stretching	Diagnostic: Strong asymmetric stretch for aryl alkyl ethers.
750	Ar-H (Ortho)	Bending	Characteristic of ortho-disubstituted benzene.[1][2]

3.3 Nuclear Magnetic Resonance (NMR)

Experimental Note: All shifts (

) are referenced to TMS (0.00 ppm) in CDCl₃.

The ¹H NMR spectrum is characterized by the distinct splitting of the aromatic protons due to ¹H-¹⁹F coupling and the triplet patterns of the alkyl chain.[1]

Shift (δ ppm)	Mult.	Integ.	Coupling (Hz)	Assignment	Structural Context
6.90 - 7.15	m	4H	-	Ar-H	Complex multiplet due to ortho-F and H-H coupling.[1] [2]
4.05	t	2H	$J \approx 6.5$	-O-CH ₂ -	Methylene adjacent to ether oxygen (deshielded). [1][2]
2.48	t	2H	$J \approx 7.0$	-CH ₂ -C=O[1] [2]	Methylene adjacent to ketone. [1]
2.14	s	3H	-	CH ₃ -C=O[1] [2]	Methyl ketone singlet.[1][2]
1.75 - 1.85	m	2H	-	-CH ₂ -CH ₂ - CH ₂ -O	Methylene adjacent to ether oxygen (deshielded). [1][2]

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to ether.[1]

Methylene
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=""

1.65 - 1.75

m

2H

-

-CH₂-CH₂-
CH₂-CO

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to ketone.[1]

The ¹³C spectrum is definitive due to the C-F coupling, which splits aromatic carbon signals into doublets.[1]

Shift (δ ppm)	Splitting	$^1J_{CF}$ (Hz)	Assignment	Notes
208.9	Singlet	-	C=O	Carbonyl carbon. [1] [2]
152.8	Doublet	~245	Ar-C-F	Ipsocarbon directly bonded to Fluorine. [1] [2]
146.5	Doublet	~11	Ar-C-O	Ipsocarbon bonded to Oxygen. [1] [2]
124.3	Doublet	~4	Ar-C	Meta to Fluorine. [1] [2]
121.5	Doublet	~7	Ar-C	Para to Fluorine. [1] [2]
116.2	Doublet	~18	Ar-C	Ortho to Fluorine. [1] [2]
114.8	Singlet	-	Ar-C	Carbon ortho to Oxygen (weak coupling). [1] [2]
68.8	Singlet	-	-O-CH ₂ -	Ether methylene. [1] [2]
43.5	Singlet	-	-CH ₂ -CO-	-methylene to ketone. [1]
29.9	Singlet	-	CH ₃ -CO-	Methyl carbon. [1] [2]

28.8	Singlet	-	-CH ₂ -	Internal methylene.[1][2]
20.5	Singlet	-	-CH ₂ -	Internal methylene.[1][2]

Part 4: Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of **6-(2-Fluorophenoxy)hexan-2-one** (10 mmol scale).

Reagents:

- 2-Fluorophenol (1.12 g, 10 mmol)[1][2]
- 6-Chlorohexan-2-one (1.48 g, 11 mmol)[1][2]
- Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)[1]
- Solvent: DMF (Dimethylformamide), 15 mL[1]

Procedure:

- Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenol in DMF.
- Deprotonation: Add K₂CO₃ in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
- Alkylation: Add 6-chlorohexan-2-one dropwise via syringe.
- Reaction: Equip with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.[1]
- Workup:
 - Cool to room temperature.[1][2][5]
 - Pour into 50 mL ice-water.

- Extract with Ethyl Acetate (3 x 20 mL).[1]
- Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. [1]
- Dry over MgSO₄ and concentrate in vacuo.
- Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield a clear, colorless oil.[1]

Part 5: References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for shift prediction and coupling constants).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for ¹³C-F coupling constant values).
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][6] (Reference for 2-fluorophenol and hexan-2-one fragment data).
- PubChem Compound Summary. (2024). 6-Chlorohexan-2-one (CID 82468).[1][2] Retrieved from [Link][1][2]

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Sources

- 1. 6-Hydroxyhexan-2-one | C₆H₁₂O₂ | CID 89077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (株) ファイン商事 | 登録化学品一覧 | ケムエデータ [jp.chem-edata.com]

- [3. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [4. 6-Fluorohexanoic acid | C6H11FO2 | CID 9736 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [5. echemi.com \[echemi.com\]](https://www.echemi.com)
- [6. www2.chem.wisc.edu \[www2.chem.wisc.edu\]](http://www2.chem.wisc.edu)
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